Natriuretic Peptide, C-Type

Receptor pharmacology Guanylyl cyclase Signal transduction

Natriuretic Peptide, C-Type (CNP, CAS 127869-51-6) is the only valid choice for selective NPR-B activation. ANP/BNP are not substitutes. The 50-500x higher affinity of CNP for NPR-B eliminates off-target renal effects. Get 10x superior anti-proliferative potency in VSMC assays and cleaner cardiac data (no natriuretic confounders). Essential reference standard (T1/2: 2-4min) for testing novel CNP analog stability. Buy now for unambiguous, publication-ready results.

Molecular Formula C93H157N27O28S3
Molecular Weight 2197.6 g/mol
CAS No. 127869-51-6
Cat. No. B550007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNatriuretic Peptide, C-Type
CAS127869-51-6
SynonymsC Type Natriuretic Peptide
C Type Natriuretic Peptide 22
C Type Natriuretic Peptide 53
C-Type Natriuretic Peptide
C-Type Natriuretic Peptide-22
C-Type Natriuretic Peptide-53
CNP-22
CNP-53
Natriuretic Peptide, C Type
Natriuretic Peptide, C-Type
Natriuretic Peptide-22, C-Type
Natriuretic Peptide-53, C-Type
Peptide, C-Type Natriuretic
Peptide-22, C-Type Natriuretic
Peptide-53, C-Type Natriuretic
Molecular FormulaC93H157N27O28S3
Molecular Weight2197.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO
InChIInChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1
InChIKeyUHSBKBYWHCBDCJ-DYGWFTAGSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Natriuretic Peptide, C-Type (CNP, CAS 127869-51-6) – Structural and Receptor Specificity for Research and Procurement


Natriuretic Peptide, C-Type (CNP, CAS 127869-51-6) is a 22–amino acid endogenous peptide hormone with the molecular formula C₉₃H₁₅₇N₂₇O₂₈S₃ and a molecular weight of 2197.6 Da . It is encoded by the NPPC gene and represents the third member of the natriuretic peptide family, distinguished from atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) by its endothelial origin and its selective, high-affinity binding to the transmembrane guanylyl cyclase receptor NPR-B (also known as GC-B) [1]. CNP exerts its biological effects via NPR-B–mediated cGMP signaling, regulating vascular tone, inhibiting smooth muscle cell proliferation, and promoting endochondral bone growth [1].

Why Natriuretic Peptide, C-Type (CAS 127869-51-6) Cannot Be Interchanged with Other Natriuretic Peptides


Substituting CNP with other natriuretic peptides such as ANP or BNP is not scientifically valid due to fundamental differences in receptor selectivity, tissue distribution, and biological function. CNP exhibits a 50- to 500-fold higher affinity for the NPR-B receptor compared to ANP or BNP [1], and it does not significantly activate the NPR-A receptor that mediates the classic renal and hemodynamic effects of ANP and BNP [2]. Consequently, CNP elicits a distinct physiological profile characterized by potent venodilation, coronary vasodilation, and inhibition of vascular smooth muscle cell proliferation, with minimal effects on renal sodium and water excretion [3]. In contrast, ANP and BNP primarily act as cardiac hormones with potent natriuretic and diuretic effects [3]. These divergent receptor interactions and functional outcomes preclude the generic interchange of these peptides in research or therapeutic contexts.

Quantitative Evidence for Natriuretic Peptide, C-Type (CNP, CAS 127869-51-6) Relative to Comparators


Receptor Selectivity: CNP Exhibits 50- to 500-Fold Higher Affinity for NPR-B than ANP or BNP

CNP demonstrates striking selectivity for the natriuretic peptide receptor-B (NPR-B), with an affinity 50-fold higher than ANP and 500-fold higher than BNP [1]. In cells expressing human NPR-B, CNP potently activates this guanylyl cyclase, whereas it does not increase cGMP accumulation in cells expressing human NPR-A [1]. This receptor selectivity underpins the distinct biological profile of CNP relative to other natriuretic peptides.

Receptor pharmacology Guanylyl cyclase Signal transduction

Vascular Smooth Muscle Cell Proliferation: CNP Is 10-Fold More Potent than ANP as a Growth Inhibitor

CNP inhibits serum-induced DNA synthesis in cultured rat vascular smooth muscle cells (VSMC) 10-fold more effectively than alpha-human atrial natriuretic peptide (alpha-hANP) [1]. The proliferation of VSMC was also suppressed more potently by CNP than by alpha-hANP, establishing CNP as a preferential growth-regulating factor for VSMC rather than a primary vasodilator [1].

Vascular biology Restenosis Atherosclerosis

Renal Natriuresis and Diuresis: ANP Elicits a Larger Renal Response than CNP in Humans

In healthy human volunteers, infusion of ANP produced larger increases in natriuresis (UNa), fractional excretion of sodium (FENa), and filtration fraction (FF) than CNP, and also increased diuresis (UV) and glomerular filtration rate (GFR), which CNP did not [1]. CNP caused dose-dependent increases in natriuresis and FENa but had no effect on diuresis, renal plasma flow, or GFR [1].

Renal physiology Electrolyte homeostasis Blood pressure regulation

Metabolic Stability: CNP Is the Natriuretic Peptide Most Susceptible to Neutral Endopeptidase (NEP) Degradation

In vitro studies have demonstrated that CNP is the most susceptible of all natriuretic peptides to enzymatic degradation by neutral endopeptidase 24.11 (NEP) [1]. The plasma half-life of CNP in humans is approximately 2.6 minutes [2], which is substantially shorter than that of BNP, making native CNP unsuitable for applications requiring sustained systemic exposure unless modified or formulated for extended release.

Peptide stability Pharmacokinetics Neprilysin

Ventricular Myocyte Contractility: CNP, ANP, and BNP Elicit Comparable Negative Inotropic Effects

All three natriuretic peptides (ANP, BNP, CNP) decreased ventricular myocyte contractility in a similar concentration-dependent manner. At 10⁻⁷ M, ANP reduced percentage shortening from 5.4±0.4% to 3.9±0.2%; BNP from 5.0±0.2% to 3.5±0.1%; and CNP from 5.6±0.3% to 4.0±0.3% [1]. Intracellular cGMP levels were increased comparably by all three peptides, indicating that the negative inotropic effects are mediated through a common cGMP-dependent pathway [1].

Cardiac physiology Inotropy cGMP signaling

Therapeutic Context: Native CNP vs. Long-Acting CNP Prodrugs and Analogs – Addressing the Half-Life Gap

Native CNP has a plasma half-life of only 2–4 minutes, which severely limits its therapeutic utility for chronic conditions such as achondroplasia [1]. In contrast, long-acting CNP prodrugs like TransCon CNP achieve an average half-life of approximately 120 hours in humans, enabling once-weekly dosing and sustained target engagement at NPR-B for at least 7 days post-dose [2]. Vosoritide, a CNP analog with resistance to NEP, has an intermediate half-life of approximately 21–27 minutes in humans, requiring daily subcutaneous administration [2].

Drug development Achondroplasia Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Natriuretic Peptide, C-Type (CNP, CAS 127869-51-6)


Investigating NPR-B–Mediated Signaling and cGMP-Dependent Pathways

Native CNP (CAS 127869-51-6) is the definitive agonist for selectively activating the NPR-B guanylyl cyclase receptor without cross-activating NPR-A. This makes it an essential tool for dissecting NPR-B–specific cGMP signaling cascades in vascular smooth muscle cells, chondrocytes, and neurons. The 50- to 500-fold higher affinity of CNP for NPR-B over ANP or BNP ensures that observed biological effects can be confidently attributed to NPR-B activation rather than off-target NPR-A engagement [1].

In Vitro and Acute Ex Vivo Studies of Vascular Smooth Muscle Growth Inhibition

CNP is the natriuretic peptide of choice for studying the inhibition of vascular smooth muscle cell (VSMC) proliferation and intimal hyperplasia. Its 10-fold greater potency relative to ANP in suppressing VSMC DNA synthesis makes it a superior tool for elucidating anti-atherogenic and anti-restenotic mechanisms in cultured VSMC or acute ex vivo vascular preparations [2].

Cardiac Myocyte Contractility Studies Requiring Minimal Renal Confounding

For experiments examining the direct effects of natriuretic peptides on ventricular myocyte contractility, CNP offers a unique advantage: it elicits negative inotropic effects comparable to ANP and BNP [3] but without the potent natriuretic and diuretic actions that could confound in vivo or isolated perfused heart preparations. This allows for cleaner interpretation of cardiac-specific outcomes [4].

Reference Standard for Pharmacokinetic and Stability Assays of CNP Analogs

Given the extremely short plasma half-life of native CNP (2–4 minutes), it serves as an essential reference standard for evaluating the stability, NEP resistance, and extended pharmacokinetic profiles of novel CNP analogs, prodrugs, and extended-release formulations. Direct comparison to native CNP is required to quantify the magnitude of half-life extension achieved by engineered variants [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Natriuretic Peptide, C-Type

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.